Cas no 1193388-41-8 (ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride)

Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a versatile compound with significant applications in organic synthesis. Its key advantages include high purity, stability, and compatibility with various reaction conditions, making it an ideal choice for the synthesis of complex organic molecules. The compound's structural features contribute to its effectiveness in cross-coupling reactions and as a building block in pharmaceuticals.
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride structure
1193388-41-8 structure
商品名:ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
CAS番号:1193388-41-8
MF:C8H13ClN2O2
メガワット:204.654021024704
CID:4576691

ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 化学的及び物理的性質

名前と識別子

    • ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
    • ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride
    • Z763029830
    • インチ: 1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H
    • InChIKey: NFMPVVVZKGTNFT-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(CC)C(CC1=NC=CN1C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 161
  • トポロジー分子極性表面積: 44.1

ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-50259-1.0g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
1.0g
$371.0 2023-02-10
Enamine
EN300-50259-0.05g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
0.05g
$66.0 2023-02-10
Enamine
EN300-50259-10.0g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
10.0g
$1593.0 2023-02-10
TRC
B436905-250mg
Ethyl 2-(1-Methyl-1H-imidazol-2-yl)acetate Hydrochloride
1193388-41-8
250mg
$ 320.00 2022-06-07
TRC
B436905-50mg
Ethyl 2-(1-Methyl-1H-imidazol-2-yl)acetate Hydrochloride
1193388-41-8
50mg
$ 95.00 2022-06-07
Enamine
EN300-50259-0.5g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
0.5g
$271.0 2023-02-10
1PlusChem
1P019WJ2-2.5g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
2.5g
$960.00 2023-12-26
1PlusChem
1P019WJ2-1g
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
1g
$521.00 2023-12-26
1PlusChem
1P019WJ2-100mg
ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
100mg
$178.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320924-5g
Ethyl 2-(1-methyl-1h-imidazol-2-yl)acetate hydrochloride
1193388-41-8 95%
5g
¥11349.00 2024-08-09

ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride 関連文献

ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochlorideに関する追加情報

Ethyl 2-(1-Methyl-1H-Imidazol-2-yl)acetate Hydrochloride (CAS No. 1193388-41-8): An Overview of Its Structure, Properties, and Applications

Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride (CAS No. 1193388-41-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name or CAS number, has garnered attention due to its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, and recent research findings related to ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride.

Chemical Structure and Properties

The chemical structure of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is characterized by an imidazole ring substituted with a methyl group at the 1-position and an ethyl acetate moiety attached to the 2-position. The presence of the hydrochloride salt form further influences its solubility and stability. The molecular formula of this compound is C9H13N2O2·HCl, with a molecular weight of approximately 207.67 g/mol.

The physical properties of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride include its appearance as a white crystalline solid at room temperature. It is highly soluble in water and polar organic solvents such as methanol and ethanol, making it suitable for various pharmaceutical formulations. The compound exhibits a melting point in the range of 95-97°C, which is crucial for its handling and processing in laboratory settings.

Synthesis Methods

The synthesis of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl bromoacetate with N-methylimidazole in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with hydrogen chloride gas to form the hydrochloride salt.

Another approach involves the nucleophilic substitution of ethyl bromoacetate with N-methylimidazole in a polar aprotic solvent like dimethylformamide (DMF). This method typically yields high purity products and can be scaled up for industrial production.

Pharmacological Properties and Applications

Recent research has highlighted the potential therapeutic applications of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride in various medical conditions. Studies have shown that this compound exhibits significant activity as an inhibitor of specific enzymes involved in metabolic pathways, making it a promising candidate for drug development.

In particular, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Beyond its anti-inflammatory properties, this compound has also shown promise in neurodegenerative disorders. Research suggests that it may have neuroprotective effects by modulating oxidative stress and reducing neuronal damage in models of Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in human subjects. These trials are essential for determining appropriate dosing regimens and identifying any potential side effects.

If these initial trials are successful, subsequent Phase II and III trials will be conducted to assess the efficacy of ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride in treating specific medical conditions. The ultimate goal is to bring this compound to market as a novel therapeutic agent that can improve patient outcomes and quality of life.

Conclusion

In conclusion, ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride (CAS No. 1193388-41-8) is a multifaceted compound with a rich chemical structure and promising pharmacological properties. Its potential applications in anti-inflammatory therapy and neuroprotection make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike. As ongoing studies continue to uncover new insights into its mechanisms of action, the future prospects for this compound appear highly promising.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd